![molecular formula C13H16N2 B597335 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine CAS No. 126087-49-8](/img/structure/B597335.png)
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It appears as a brown powder .
Molecular Structure Analysis
The molecular structure of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is represented by the SMILES notation: C1CCC2=C(CC1)NC3=C2C=C(C=C3)N . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a solid substance that should be stored at room temperature . It has a melting point of 155-157° C . Its purity, as determined by 1H-NMR, is 95% .Scientific Research Applications
Medicinal Chemistry
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine: is a scaffold in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its structure is a key intermediate in the development of kinase inhibitors . These inhibitors can be used in targeted cancer therapies, as they interfere with specific kinases involved in the regulation of cell growth and survival.
Material Science
In material science, this compound serves as a precursor for the synthesis of organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices. The hexahydrocyclohepta[b]indol-2-amine structure contributes to the thermal stability and electronic properties of the resulting materials .
Environmental Science
The compound’s derivatives are explored for their potential use in environmental science, particularly in the development of organic photovoltaic cells (OPVs). OPVs are a type of solar cell that could be more cost-effective and environmentally friendly compared to traditional silicon-based cells .
Analytical Chemistry
In analytical chemistry, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine and its derivatives can be used as standards or reagents in chromatographic methods. These methods are employed to quantify and qualify pharmaceuticals and other organic compounds in complex mixtures .
Biochemistry
This compound is also significant in biochemistry research, where it can be used to study the interaction between small molecules and biological targets. It can help in understanding the binding affinity and the structural requirements for the activation or inhibition of certain enzymes or receptors .
Pharmacology
In pharmacology, the compound’s derivatives are investigated for their therapeutic potential. For instance, they are studied for their activity as central nervous system (CNS) agents, which could lead to the development of new treatments for neurological disorders .
Mechanism of Action
Mode of Action
It’s known that many indole derivatives interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Indole derivatives are often involved in a wide range of biochemical pathways, influencing various physiological and pathological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBROKZHUIEBGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651694 |
Source
|
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126087-49-8 |
Source
|
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.